Silver(II) fluoride

Description

Structure

2D Structure

Properties

CAS No. |

7783-95-1 |

|---|---|

Molecular Formula |

AgF2-2 |

Molecular Weight |

145.865 g/mol |

IUPAC Name |

silver;difluoride |

InChI |

InChI=1S/Ag.2FH/h;2*1H/p-2 |

InChI Key |

DOVBQBITXCIRPH-UHFFFAOYSA-L |

SMILES |

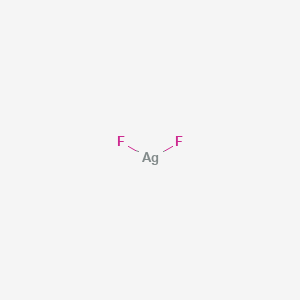

F[Ag]F |

Canonical SMILES |

[F-].[F-].[Ag] |

Other CAS No. |

7783-95-1 |

Pictograms |

Oxidizer; Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Silver(II) Fluoride from Elemental Fluorine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver(II) fluoride (AgF₂) from elemental fluorine. It includes detailed experimental protocols, quantitative data, reaction pathways, and essential safety information to aid researchers in the safe and efficient laboratory-scale production of this powerful fluorinating agent.

Introduction

This compound is a rare example of a compound containing silver in the +2 oxidation state and is one of the most potent fluorinating agents among simple binary fluorides.[1] Its high reactivity makes it a valuable reagent in organic synthesis for the preparation of fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique biological and physical properties. This guide details the synthesis of AgF₂ via the direct fluorination of silver(I) precursors with elemental fluorine.

Chemical and Physical Properties

This compound is a white or grey crystalline powder, though it often appears brown or black due to impurities.[2][3] It is a hygroscopic solid that reacts violently with water and is sensitive to light.[2][3] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | AgF₂ |

| Molar Mass | 145.865 g/mol |

| Appearance | White to grey crystalline powder (often brown/black)[2][3] |

| Density | 4.58 g/cm³ |

| Melting Point | 690 °C (decomposes) |

| Boiling Point | 700 °C (decomposes) |

| Solubility in Water | Decomposes violently |

| Crystal Structure | Orthorhombic |

| Magnetic Properties | Paramagnetic, becomes ferromagnetic below -110 °C (163 K) |

Synthesis of this compound

The synthesis of this compound involves the direct reaction of a silver(I) precursor with elemental fluorine gas at elevated temperatures. Common starting materials include silver(I) fluoride (AgF), silver(I) chloride (AgCl), and silver(I) oxide (Ag₂O).[2]

The fundamental principle of the synthesis is the oxidation of Ag(I) to Ag(II) by elemental fluorine. The choice of precursor influences the reaction stoichiometry and byproducts.

Caption: Reaction pathways for the synthesis of AgF₂.

The general workflow for the synthesis of AgF₂ involves preparation of the precursor, setting up a specialized reaction apparatus capable of handling elemental fluorine, carrying out the fluorination reaction under controlled conditions, and finally, safely handling and storing the product.

Caption: A generalized workflow for AgF₂ synthesis.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound. Extreme caution must be exercised when working with elemental fluorine.

-

Elemental Fluorine Hazard: Elemental fluorine is a highly toxic, corrosive, and reactive gas. It can cause severe burns upon contact with skin and is fatal if inhaled. All manipulations must be carried out in a well-ventilated fume hood or a glove box specifically designed for handling fluorine.[3]

-

Personal Protective Equipment (PPE): Wear a full-face shield, neoprene gloves, and a flame-resistant lab coat. Ensure that an eyewash station and safety shower are readily accessible.[3]

-

Materials Compatibility: Use only fluorine-resistant materials for the reaction apparatus, such as Monel, nickel, or passivated stainless steel. Teflon can be used for fittings and seals.[3][4]

-

Emergency Preparedness: Have a calcium gluconate gel readily available for treating skin burns from hydrofluoric acid, which can form from the reaction of fluorine with moisture.[2]

This method is commonly cited and provides a reliable route to AgF₂.

Reaction: 2AgCl(s) + 2F₂(g) → 2AgF₂(s) + Cl₂(g)

Procedure:

-

Precursor Preparation: Dry silver(I) chloride (AgCl) in an oven at 120 °C for several hours to remove any moisture.

-

Apparatus: Place the dried AgCl in a reaction tube made of a fluorine-resistant material (e.g., Monel). The reaction tube should be part of a flow system that allows for the controlled introduction of elemental fluorine and the safe venting of the chlorine byproduct and unreacted fluorine. The outlet of the system should be connected to a scrubber containing a suitable neutralizing agent (e.g., soda lime).

-

Reaction: Heat the reaction tube to 200 °C under a slow stream of inert gas (e.g., nitrogen or argon).

-

Once the desired temperature is reached, introduce a controlled flow of elemental fluorine gas (typically diluted with an inert gas) over the AgCl.

-

Maintain the reaction temperature at 200 °C for several hours to ensure complete conversion. The progress of the reaction can be monitored by observing the color change of the solid from white (AgCl) to brown/black (AgF₂).

-

Product Isolation: After the reaction is complete, cool the reaction tube to room temperature under a flow of inert gas to purge any remaining fluorine.

-

Transfer the product to a dry, inert atmosphere (e.g., a glovebox) for storage.

This method avoids the generation of chlorine gas as a byproduct.

Reaction: 2AgF(s) + F₂(g) → 2AgF₂(s)

Procedure:

-

Precursor Preparation: Dry silver(I) fluoride (AgF) thoroughly, as it is hygroscopic. This can be done by heating under vacuum.

-

Apparatus and Reaction: Follow the same apparatus setup and general procedure as for the synthesis from AgCl, with the reaction also being carried out at 200 °C.[2]

Quantitative Data

The yield and purity of the synthesized AgF₂ are highly dependent on the reaction conditions, particularly the purity of the starting materials and the exclusion of moisture.

Table 2: Reaction Conditions and Expected Yields

| Precursor | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |

| AgCl | 200 | 4-6 | > 90 | Byproduct is chlorine gas. |

| AgF | 200 | 4-6 | > 90 | No gaseous halogen byproduct. |

| Ag₂O | 150-200 | 4-6 | Variable | Reaction can be vigorous. |

Table 3: Thermodynamic Data

| Parameter | Value |

| Standard Enthalpy of Formation (ΔH°f) | -368 kJ/mol |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

X-ray Diffraction (XRD): Powder XRD is the primary method for confirming the crystalline structure of AgF₂. The expected pattern for orthorhombic AgF₂ should be observed.

-

Raman Spectroscopy: Raman spectroscopy can be used to identify the vibrational modes of the Ag-F bonds in the crystal lattice.

Conclusion

The synthesis of this compound from elemental fluorine is a well-established but hazardous procedure that requires specialized equipment and stringent safety protocols. By carefully controlling the reaction conditions and using appropriate handling techniques, high-purity AgF₂ can be reliably produced in the laboratory. This powerful fluorinating agent has significant potential in the development of novel fluorinated molecules for the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to the Crystal Structure and Bonding Characteristics of Silver(II) Fluoride (AgF₂)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and bonding characteristics of silver(II) fluoride (AgF₂), a compound of significant interest due to its unique electronic and magnetic properties. This document synthesizes crystallographic data, details experimental and computational methodologies for its characterization, and visually represents its structural and bonding features.

Crystal Structure of this compound

This compound is a rare example of a compound where silver exists in the +2 oxidation state.[1] Its crystal structure has been extensively studied using single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and powder neutron diffraction (PND).[2] AgF₂ crystallizes in the orthorhombic crystal system with the space group Pbca.[3]

The crystal structure is characterized by a three-dimensional network of distorted corner-sharing AgF₆ octahedra.[3] This distortion is a manifestation of the Jahn-Teller effect, which is expected for a d⁹ metal ion like Ag²⁺ in an octahedral environment. The Ag-F bond distances are not equal, with four shorter equatorial bonds and two longer axial bonds, leading to a tetragonally elongated octahedral coordination.[4] This structural motif is of particular interest as it bears resemblance to the layered structures of cuprate high-temperature superconductors.[4]

The following table summarizes the crystallographic data for AgF₂ obtained from various experimental and computational studies.

| Parameter | Value (Jesih et al., 1990) [SCXRD] | Value (Materials Project) [Computed] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca |

| Lattice Parameters | ||

| a (Å) | 5.568(1) | 5.15 |

| b (Å) | 5.831(1) | 5.62 |

| c (Å) | 5.101(1) | 5.74 |

| Unit Cell Volume (ų) | 165.6(1) | 166.01 |

| Ag-F Bond Distances (Å) | - | 2.09 - 2.58 |

Note: The data from Jesih et al. (1990) is from single-crystal X-ray diffraction, while the Materials Project data is computationally derived.

Caption: A 2D representation of the orthorhombic unit cell of AgF₂.

Bonding Characteristics

The bonding in AgF₂ is a fascinating subject, deviating significantly from purely ionic interactions. The high second ionization energy of silver makes the formation of a discrete Ag²⁺ cation energetically unfavorable. Instead, the Ag-F bonds exhibit a significant degree of covalent character.[3] This covalency arises from the overlap of the silver 4d orbitals with the fluorine 2p orbitals.

The electronic structure of AgF₂ is that of a charge-transfer insulator.[4] This means that the band gap is not between the metal d-states, but rather between the filled fluorine p-orbitals and the empty silver d-orbitals. This electronic configuration is a key factor in its strong oxidizing properties.

At temperatures below 163 K, AgF₂ undergoes a transition to a ferromagnetic state, indicating the presence of ordered magnetic moments on the Ag²⁺ ions.[1] Above this temperature, it is paramagnetic. The magnetic properties are a direct consequence of the unpaired electron in the d⁹ configuration of the Ag²⁺ ion.

References

An In-depth Technical Guide to the Physical Properties of Silver(II) Fluoride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of silver(II) fluoride (AgF₂), a powerful fluorinating agent with significant potential in various research and development applications. This document is intended to serve as a detailed resource for professionals requiring in-depth knowledge of this compound's characteristics.

Core Physical Properties

This compound is a rare example of a silver compound in the +2 oxidation state.[1][2] Pure AgF₂ is a white or grey crystalline powder, though it often appears brown or black due to impurities.[1][2][3] It is a hygroscopic and light-sensitive material.[1][4]

The key physical properties of this compound powder are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties

| Property | Value | References |

| Molecular Formula | AgF₂ | [1][2][3][4] |

| Molar Mass | 145.865 g/mol | [1][2][5] |

| Appearance | White or grey crystalline powder (often brown/black due to impurities) | [1][2][3][6] |

| Density | 4.57 - 4.58 g/cm³ | [1][2][3] |

| Melting Point | 690 °C (1274 °F; 963 K) | [1][2][3] |

| Boiling Point | 700 °C (1292 °F; 973 K) (decomposes) | [1][2] |

Table 2: Solubility and Reactivity

| Solvent | Solubility | References |

| Water | Decomposes violently | [1][2] |

| Hexane | Soluble | [4][7] |

| Chloroform | Soluble | [4][7] |

| Chlorofluorocarbons | Soluble | [4][7] |

| Hydrogen Fluoride | Soluble | [4][7] |

Table 3: Crystallographic and Magnetic Properties

| Property | Description | References |

| Crystal Structure | Orthorhombic | [1][2] |

| Coordination Geometry | Tetragonally elongated octahedral | [1][2] |

| Molecular Shape (Gas Phase) | Linear (D∞h symmetry) | [1][2] |

| Magnetic Behavior | Paramagnetic at room temperature, becomes ferromagnetic below -110 °C (163 K) | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below. These protocols are based on established laboratory techniques and should be performed with strict adherence to safety precautions due to the reactive nature of AgF₂.

This compound can be synthesized by the fluorination of silver(I) oxide, silver(I) fluoride, or silver(I) chloride with elemental fluorine.[1][2]

-

Reaction Scheme:

-

2 Ag₂O + 2 F₂ → 4 AgF + O₂

-

AgF + F₂ --(200°C)--> AgF₂

-

AgCl + F₂ --(200°C)--> AgF₂ + Cl₂

-

-

Experimental Workflow for Synthesis from Silver(I) Chloride:

The melting point of AgF₂ is determined using a standard melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of AgF₂ is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

The density of AgF₂ powder can be determined using a gas pycnometer.

-

Procedure:

-

A known mass of the AgF₂ powder is placed in the sample chamber of the pycnometer.

-

An inert gas (e.g., helium) is introduced into a reference chamber of known volume.

-

The gas is then allowed to expand into the sample chamber.

-

The change in pressure is used to calculate the volume of the powder.

-

The density is calculated by dividing the mass of the powder by its volume.

-

The orthorhombic crystal structure of AgF₂ is determined using powder X-ray diffraction.

-

Experimental Workflow for Powder XRD:

The magnetic properties of AgF₂ are investigated using a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Procedure:

-

A known mass of the AgF₂ powder is placed in a sample holder.

-

The sample is introduced into the SQUID magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

-

The data is analyzed to determine the magnetic susceptibility and the transition from a paramagnetic to a ferromagnetic state.

-

Safety and Handling

This compound is a strong oxidizing and fluorinating agent that reacts violently with water.[1][2] It is also toxic and corrosive.[1] Therefore, it must be handled with extreme care in a controlled environment, such as a glovebox or a fume hood, with appropriate personal protective equipment (PPE). It should be stored in a tightly sealed container made of a passivated material, away from moisture and light.[1][2]

References

Determining the Oxidation State of Silver in Silver(II) Fluoride (AgF₂): A Technical Guide

Abstract: Silver(II) fluoride (AgF₂) is a potent fluorinating agent and a rare example of a compound containing silver in the +2 oxidation state.[1][2] The determination of this oxidation state is not trivial, as silver predominantly exists in its +1 state.[2] Early investigations questioned whether the compound was a true Ag(II) species or a mixed-valence compound, such as Ag¹[Ag³F₄].[1][2][3] This technical guide provides an in-depth analysis of the experimental methodologies and theoretical frameworks used to definitively establish the +2 oxidation state of silver in AgF₂. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the characterization of high-valent metal fluorides. This guide details the key experimental protocols, presents quantitative data from seminal studies, and illustrates the logical workflows and underlying principles through diagrams.

Introduction

The chemical formula AgF₂ suggests a +2 oxidation state for silver to balance the charge of the two fluoride ions. However, the high second ionization energy of silver makes the Ag²⁺ cation energetically unfavorable, leading to its rarity and the compound's high reactivity.[4][5][6] Consequently, rigorous experimental validation is necessary to confirm this assignment. The primary evidence for the Ag(II) state in AgF₂ comes from a combination of magnetic susceptibility measurements and neutron diffraction studies, which provide insight into the electronic configuration and crystal structure, respectively. Spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) can further corroborate the electronic environment of the silver ions.

Experimental Methodologies and Protocols

The definitive assignment of the +2 oxidation state for silver in AgF₂ relies on several key experimental techniques. Due to the highly reactive and hygroscopic nature of AgF₂, all handling must be performed in a dry, inert atmosphere (e.g., a glovebox) using compatible materials like Teflon or passivated metal containers.[1][4]

Synthesis of this compound

A reliable synthesis of pure AgF₂ is the prerequisite for accurate characterization.

Protocol for Synthesis by Direct Fluorination:

-

Precursor Preparation: Silver(I) fluoride (AgF) or silver(I) chloride (AgCl) is placed in a reaction vessel made of a fluorine-resistant material such as nickel or Monel alloy.[4]

-

Reaction Setup: The vessel is placed within a tube furnace. An inlet is provided for elemental fluorine gas (F₂), often diluted with an inert gas like nitrogen (e.g., 10-20% F₂ in N₂), and an outlet for the exhaust gases, which should be passed through a soda lime or activated alumina scrubber to neutralize unreacted fluorine and HF byproduct.[7]

-

Fluorination: The reactor is heated to approximately 200 °C.[1] The fluorine gas mixture is then passed over the silver(I) salt. The reaction proceeds as follows:

-

2 AgF(s) + F₂(g) → 2 AgF₂(s)

-

2 AgCl(s) + 2 F₂(g) → 2 AgF₂(s) + Cl₂(g)

-

-

Reaction Monitoring & Completion: The reaction progress can be monitored by observing the color change of the solid from white/off-white (AgF/AgCl) to the characteristic black/brown of AgF₂.[1][2] The reaction is typically continued for several hours to ensure complete conversion.

-

Cooling and Handling: After the reaction is complete, the fluorine flow is stopped, and the system is purged with an inert gas while cooling to room temperature. The resulting AgF₂ powder must be handled and stored under an inert, dry atmosphere.[4]

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements provide direct evidence for the presence and number of unpaired electrons in a substance. A Ag(II) ion has a 4d⁹ electronic configuration, which results in one unpaired electron, making the compound paramagnetic.[8]

Protocol using a Gouy Balance:

-

Instrumentation Setup: A Gouy balance is assembled, which consists of an analytical balance and a powerful electromagnet.[1][5] The sample tube is suspended from the balance so that its bottom end is positioned in the center of the magnetic field, while the top end is outside the field.[5]

-

Calibration: The instrument is calibrated using a standard substance with a known magnetic susceptibility, such as HgCo(SCN)₄.[3] This involves measuring the apparent mass change of the calibrant with and without the magnetic field to determine the apparatus constants.

-

Sample Preparation: A cylindrical tube of uniform cross-section is filled with the powdered AgF₂ sample to a specific height. The mass of the sample is accurately recorded.

-

Measurement:

-

Data Analysis:

-

The change in mass (ΔW = W₂ - W₁) is used to calculate the gram susceptibility (χ_g).[5] For a paramagnetic substance like AgF₂, the sample is pulled into the magnetic field, resulting in an apparent increase in mass (ΔW > 0).[8]

-

The molar susceptibility (χ_M) is calculated by multiplying the gram susceptibility by the molar mass of AgF₂.

-

A diamagnetic correction is applied to account for the core electrons of Ag²⁺ and F⁻ ions.[9]

-

The effective magnetic moment (μ_eff) is calculated using the following equation: μ_eff = 2.828 * sqrt(χ_M * T) where T is the absolute temperature in Kelvin.[9] For a system with one unpaired electron, the theoretical spin-only magnetic moment is approximately 1.73 Bohr magnetons (μ_B). The experimental value for AgF₂ is expected to be close to this.

-

Neutron Diffraction

Neutron diffraction was the definitive technique that confirmed the crystal structure and refuted the mixed-valence Ag(I)[Ag(III)F₄] hypothesis.[1][2] Neutrons interact with atomic nuclei and are also scattered by magnetic moments, making this technique ideal for determining both the crystallographic and magnetic structures.[10][11]

Protocol for Powder Neutron Diffraction:

-

Sample Preparation: A polycrystalline powder sample of AgF₂ is loaded into a sample holder made from a material with low neutron absorption, such as vanadium. The loading is performed in an inert atmosphere.

-

Instrumentation: The experiment is conducted at a neutron source (either a nuclear reactor or a spallation source).[10] The sample is placed in a beam of thermal neutrons, and a detector records the intensity of scattered neutrons as a function of the scattering angle (2θ).[12] Data is often collected at various temperatures to study structural and magnetic phase transitions.

-

Data Collection: A diffraction pattern is collected over a wide range of 2θ angles. For AgF₂, data collected both above and below its magnetic ordering temperature (163 K or -110 °C) is crucial.[1]

-

Data Analysis (Rietveld Refinement):

-

The collected diffraction pattern is analyzed using the Rietveld method.[13] This is a least-squares fitting procedure that refines a theoretical diffraction pattern, calculated from a structural model, to match the experimental data.[14][15]

-

Structural Refinement: The positions of the silver and fluorine atoms in the unit cell, lattice parameters, and thermal displacement parameters are refined. The analysis of room temperature data for AgF₂ confirms an orthorhombic crystal structure (space group Pbca), with all silver atoms occupying crystallographically equivalent sites.[10] This result is inconsistent with the Ag(I)[Ag(III)F₄] structure, which would require two distinct silver environments.

-

Magnetic Refinement: Below the ordering temperature, new diffraction peaks appear at positions forbidden for the nuclear structure. These are magnetic Bragg peaks. Their positions and intensities are used to determine the magnetic structure, confirming the ferromagnetic ordering of the magnetic moments on the Ag(II) sites.[11]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, which are indicative of an element's oxidation state and chemical environment.[16]

Protocol for XPS Analysis of an Air-Sensitive Fluoride:

-

Sample Handling: The AgF₂ sample is mounted onto a sample holder in an inert-atmosphere glovebox. The holder is then loaded into a specialized transfer vessel that maintains the inert environment.[17]

-

Instrumentation: The transfer vessel is docked to the XPS instrument's load-lock, allowing the sample to be moved into the ultra-high vacuum (UHV) analysis chamber without exposure to air.[17]

-

Data Acquisition:

-

The sample is irradiated with monochromatic X-rays (e.g., Al Kα).

-

A survey scan is first performed to identify all elements present on the surface.

-

High-resolution scans are then acquired for the specific core levels of interest, primarily Ag 3d and F 1s.

-

-

Data Analysis:

-

The binding energy scale is calibrated using a reference peak, typically the adventitious carbon C 1s peak at 284.8 eV.

-

The positions of the Ag 3d peaks (Ag 3d₅/₂ and Ag 3d₃/₂) are determined. It is crucial to note that silver oxides exhibit an anomalous negative binding energy shift with increasing oxidation state relative to the metal.[18] While specific data for AgF₂ is scarce in literature, the binding energy would be compared against standards for Ag(0) and Ag(I) compounds to identify the shift associated with the Ag(II) state. The high electronegativity of fluorine is expected to significantly influence this value.[19]

-

Quantitative Data Summary

The following tables summarize key quantitative data obtained from experimental studies of AgF₂.

Table 1: Crystallographic Data from Neutron and X-ray Diffraction

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | Single-Crystal XRD | [10] |

| Space Group | Pbca | Single-Crystal XRD | [10] |

| Lattice Constant (a) | 5.568 (1) Å | Single-Crystal XRD | [10] |

| Lattice Constant (b) | 5.831 (1) Å | Single-Crystal XRD | [10] |

| Lattice Constant (c) | 5.101 (1) Å | Single-Crystal XRD |[10] |

Table 2: Magnetic and Spectroscopic Properties

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Magnetic Behavior | Paramagnetic (at room temp.) | Magnetic Susceptibility | [1] |

| Magnetic Ordering | Ferromagnetic | Magnetic Susceptibility | [1] |

| Curie Temperature (T_c) | 163 K (-110 °C) | Magnetic Susceptibility | [1] |

| Theoretical μ_eff (spin-only) | 1.73 μ_B | (Calculated) | [20] |

| Ag 3d₅/₂ Binding Energy | Not available in surveyed literature | XPS | - |

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the logical and experimental processes for determining the oxidation state of silver in AgF₂.

Caption: Logical workflow for the determination of the Ag(II) oxidation state in AgF₂.

Caption: Relationship between Ag(II) electronic configuration and paramagnetism.

Caption: Simplified experimental workflow for XPS analysis of air-sensitive AgF₂.

Conclusion

The assertion that silver exists in a +2 oxidation state in AgF₂ is robustly supported by compelling experimental evidence. Magnetic susceptibility measurements confirm the compound is paramagnetic, consistent with the d⁹ electronic configuration of a Ag(II) ion possessing one unpaired electron. Definitive structural elucidation by neutron diffraction reveals a crystal lattice with a single, unique silver site, which conclusively rules out the alternative mixed-valence Ag(I)/Ag(III) hypothesis. While spectroscopic data from XPS for AgF₂ is not widely reported, the technique remains a valuable tool for probing the electronic environment of silver, provided that sample integrity is maintained through inert handling procedures. The convergence of evidence from magnetic and structural analyses provides an unambiguous determination of the Ag(II) oxidation state.

References

- 1. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. holmarc.com [holmarc.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine F2 - Wordpress [reagents.acsgcipr.org]

- 8. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

- 9. CHM 501 Lecture 16 Magnetism [chm.uri.edu]

- 10. Crystal structure reinvestigation of silver(I) fluoride, AgF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iiif.library.cmu.edu [iiif.library.cmu.edu]

- 12. Harnessing the Radical Reactivity of this compound for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 14. utoledo.edu [utoledo.edu]

- 15. youtube.com [youtube.com]

- 16. tscienceandtech.org.uk [tscienceandtech.org.uk]

- 17. XPS analysis of air-sensitive materials | nanoFAB [nanofab.ualberta.ca]

- 18. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Silver [xpsfitting.com]

- 19. Fluorine | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Magnetic Properties of Silver(II) Fluoride at Low Temperatures

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the low-temperature magnetic characteristics of Silver(II) Fluoride (AgF₂), a compound of significant interest due to its structural and magnetic analogies to cuprate superconductors.

Introduction

This compound (AgF₂) is a rare example of a compound containing silver in the +2 oxidation state.[1] It has garnered considerable attention in the scientific community for its intriguing electronic and magnetic properties, which bear a resemblance to the parent compounds of high-temperature cuprate superconductors, such as La₂CuO₄.[2] The Ag²⁺ ion, with its 4d⁹ electronic configuration, is isoelectronic with the Cu²⁺ (3d⁹) ion, leading to similar Jahn-Teller distortions and the potential for strong magnetic superexchange interactions.[2] This guide delves into the magnetic behavior of AgF₂ at low temperatures, detailing its transition to an ordered magnetic state, the nature of this ordering, and the experimental techniques used for its characterization.

Crystal and Magnetic Structure

At ambient pressure, AgF₂ crystallizes in an orthorhombic structure belonging to the Pbca space group.[3][4] The Ag²⁺ ion is in a six-coordinate environment, forming a tetragonally elongated octahedron, a characteristic result of the cooperative Jahn-Teller effect.[1][3][5][6] This distortion plays a crucial role in determining the magnetic properties of the material.

Below a critical temperature, AgF₂ undergoes a transition from a paramagnetic state to a complex magnetically ordered state. Neutron diffraction studies have been pivotal in elucidating this structure.[1][4] The low-temperature state is predominantly antiferromagnetic, with a slight canting of the spins that results in weak ferromagnetism.[4] The magnetic structure is described by the orthorhombic Shubnikov group Pb'c'a.[4] The magnetic moments, primarily aligned along the a-axis, form ferromagnetic planes parallel to the (100) crystal plane.[4] These planes are then coupled antiferromagnetically to each other. The spin canting, which gives rise to the weak ferromagnetic component, is attributed to the Dzialoshinski-Moriya interaction.[4]

Quantitative Magnetic Data

The key magnetic parameters for this compound at low temperatures are summarized in the table below.

| Parameter | Value | Unit | Reference |

| Magnetic Ordering Temperature (TN) | 163 (-110) | K (°C) | [1][4] |

| Magnetic Ordering Type | Canted Antiferromagnetism (Weak Ferromagnetism) | - | [4] |

| Magnetic Space Group | Pb'c'a | - | [4] |

| Ordered Magnetic Moment | ~0.7 | µB | [4] |

| High-Temperature Behavior | Paramagnetic | - | [1] |

Experimental Protocols

The characterization of the magnetic properties of AgF₂ relies on a combination of synthesis, crystallographic, and magnetic measurement techniques.

Synthesis of this compound

A common method for the synthesis of AgF₂ involves the direct fluorination of silver(I) compounds.

-

Reactants : Silver(I) oxide (Ag₂O), Silver(I) fluoride (AgF), or Silver(I) chloride (AgCl) and elemental fluorine (F₂).

-

Procedure : Elemental fluorine gas is passed over the silver(I) precursor at an elevated temperature, typically around 200 °C (473 K).[1]

-

Equation (from AgCl) : 2 AgCl + 2 F₂ → 2 AgF₂ + Cl₂

-

Handling : As a potent fluorinating agent, AgF₂ is highly reactive and sensitive to moisture and light. It must be stored in passivated metal or Teflon containers.[1]

Neutron Diffraction for Magnetic Structure Determination

Neutron diffraction is the definitive technique for determining the magnetic structure of materials like AgF₂.[7][8]

-

Principle : Neutrons possess a magnetic dipole moment, which interacts with the magnetic moments of atoms in a crystal. This interaction leads to magnetic scattering of the neutrons, in addition to the nuclear scattering from the atomic nuclei.[7]

-

Methodology :

-

A powdered or single-crystal sample of AgF₂ is placed in a neutron beam.

-

Diffraction patterns are collected at temperatures above and below the magnetic ordering temperature (163 K).

-

Below 163 K, new diffraction peaks, known as magnetic Bragg peaks, appear in the pattern.

-

The positions and intensities of these magnetic peaks are analyzed to determine the size and orientation of the magnetic moments in the unit cell, revealing the magnetic structure.[7] For AgF₂, this confirmed the canted antiferromagnetic arrangement.[4]

-

Magnetic Susceptibility Measurements

These measurements are used to identify the transition from paramagnetic to magnetically ordered behavior.

-

Principle : Magnetic susceptibility (χ) is a measure of how much a material becomes magnetized in an applied magnetic field.

-

Methodology :

-

A sample of AgF₂ is placed in a magnetometer (e.g., a SQUID magnetometer).

-

A small magnetic field is applied.

-

The magnetization of the sample is measured as the temperature is varied from above to below the expected transition temperature.

-

A sharp change or peak in the susceptibility versus temperature plot indicates the magnetic ordering temperature (Néel temperature, TN). Above TN, the susceptibility follows the Curie-Weiss law, characteristic of paramagnetic behavior.

-

Theoretical Framework and Visualizations

The magnetic properties of AgF₂ are a direct consequence of its electronic structure and the interplay between the crystal lattice and electron spins.

Jahn-Teller Distortion and Magneto-Elastic Coupling

The Ag²⁺ (4d⁹) ion in an octahedral environment is electronically degenerate and therefore subject to a Jahn-Teller distortion. This distortion elongates the octahedron, lifts the degeneracy, and lowers the overall energy of the system. In AgF₂, this effect is cooperative, leading to the orthorhombic crystal structure.[3] Crucially, there is a strong coupling between this structural distortion and the magnetic order, a phenomenon known as the magneto-elastic effect.[3] The orientation of the lattice distortion directly influences the direction of the antiferromagnetic coupling.[3]

Caption: Relationship between the Jahn-Teller effect, crystal structure, and magnetic ordering in AgF₂.

Superexchange Interaction

The antiferromagnetic coupling between adjacent Ag²⁺ ions is mediated by the intervening F⁻ ions. This indirect exchange mechanism is known as superexchange. In AgF₂, the dominant interaction occurs through a Ag-F-Ag pathway with an angle of approximately 130°, leading to strong antiferromagnetic coupling within the layers.[4]

Caption: Superexchange interaction pathway between Ag²⁺ ions mediated by a F⁻ ligand in AgF₂.

Experimental and Analytical Workflow

The comprehensive characterization of AgF₂'s magnetic properties follows a logical workflow, from material synthesis to detailed structural and magnetic analysis.

Caption: Workflow for the experimental characterization of AgF₂'s magnetic properties.

Conclusion

This compound exhibits complex and fascinating magnetic behavior at low temperatures, transitioning to a canted antiferromagnetic state below 163 K. This property is intrinsically linked to its unique crystal structure, which is governed by a cooperative Jahn-Teller distortion. The strong magneto-elastic coupling and the superexchange interactions make AgF₂ a model system for studying the interplay between lattice and spin degrees of freedom. The insights gained from studying AgF₂ continue to inform the broader search for and understanding of novel quantum materials, including analogues to high-temperature superconductors.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Silver(II) Fluoride (AgF₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of silver(II) fluoride (AgF₂). This document collates available data, outlines relevant experimental methodologies, and presents a logical framework for the decomposition process.

Introduction

This compound (AgF₂) is a powerful fluorinating and oxidizing agent utilized in various synthetic applications.[1] Its effectiveness is intrinsically linked to its thermal stability, as controlled decomposition can be harnessed for specific chemical transformations. Conversely, unintended decomposition can pose significant safety risks. A thorough understanding of its thermal behavior is therefore critical for its safe handling, storage, and application in research and development, including in the synthesis of complex molecules relevant to drug discovery.

Thermal Stability of AgF₂

This compound is a solid that is thermally stable at ambient temperatures. However, upon heating, it undergoes decomposition. Computational studies and safety data indicate that the thermal decomposition of AgF₂ commences at approximately 690 °C (960 K).[2] This decomposition temperature is notably close to its melting point, which is also reported to be 690 °C.[3] The decomposition process is understood to involve fluorine deficiency, suggesting the evolution of fluorine gas.[2]

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for AgF₂ Decomposition

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| > 690 | Expected | Decomposition of AgF₂ to AgF and F₂ |

Note: Specific mass loss percentages from experimental TGA curves are needed to complete this table.

Table 2: Differential Scanning Calorimetry (DSC) Data for AgF₂

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Melting | ~690 | - | Not Available |

| Decomposition | > 690 | - | Not Available |

Note: Experimental DSC thermograms are required to determine precise onset and peak temperatures, as well as the enthalpy of decomposition.

Decomposition Pathway and Products

The primary decomposition pathway of this compound in an inert atmosphere is believed to be the reduction of silver(II) to silver(I), with the concomitant release of fluorine gas.

Reaction: 2 AgF₂(s) → 2 AgF(s) + F₂(g)

In the presence of atmospheric moisture, side reactions can occur, leading to the formation of silver oxides and hydrogen fluoride.[3]

A safety data sheet for AgF₂ lists the following hazardous decomposition products, which may be formed under various conditions, including reaction with moisture:[3]

-

Irritating gases and vapors

-

Silver oxides

-

Hydrogen fluoride

The following diagram illustrates the proposed intrinsic thermal decomposition pathway of AgF₂ in an inert environment.

Caption: Proposed thermal decomposition pathway of AgF₂.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the thermal analysis of AgF₂ are not widely published. Therefore, the following sections provide generalized methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of inorganic solids like AgF₂. These protocols should be adapted based on the specific instrumentation and safety considerations for handling a highly reactive and toxic material like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of AgF₂ as a function of temperature and thereby identify the decomposition temperature and stoichiometry.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument, including the microbalance and furnace, is clean and calibrated according to the manufacturer's specifications.

-

Select an inert crucible material that will not react with AgF₂ or its decomposition products at high temperatures (e.g., platinum or alumina).

-

Tare the empty crucible.

-

-

Sample Preparation:

-

Due to the hygroscopic and reactive nature of AgF₂, handle the sample in an inert atmosphere (e.g., a glovebox).

-

Weigh a small, representative sample (typically 5-10 mg) directly into the tared crucible.

-

Record the exact sample mass.

-

-

TGA Measurement:

-

Place the crucible containing the sample onto the TGA's automatic sampler or manually load it into the furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and moisture.

-

Program the instrument with the desired temperature profile. A typical profile would be:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a final temperature well above the expected decomposition (e.g., 800 °C).

-

-

Initiate the measurement and record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition from the initial point of significant mass loss.

-

Calculate the percentage of mass loss for each decomposition step and compare it with the theoretical mass loss for the proposed decomposition reaction.

-

The following diagram outlines the general workflow for a TGA experiment.

Caption: General workflow for a TGA experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of AgF₂, such as melting and decomposition, and to determine the temperatures and enthalpies of these transitions.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium, zinc).

-

Select sample pans and lids made of a material that is inert to AgF₂ at high temperatures (e.g., platinum or gold-plated stainless steel). Hermetically sealed pans are recommended to contain any evolved gases.

-

-

Sample Preparation:

-

In an inert atmosphere, weigh a small amount of the AgF₂ sample (typically 1-5 mg) into a DSC pan.

-

Hermetically seal the pan.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan in their respective positions in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Program the instrument with the desired temperature profile, which is typically similar to the TGA profile (e.g., heat from room temperature to 750 °C at a rate of 10 °C/min).

-

Initiate the measurement and record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (which can sometimes be associated with decomposition).

-

Determine the onset and peak temperatures for each thermal event.

-

Integrate the area under the peaks to calculate the enthalpy change (ΔH) for each transition.

-

The following diagram illustrates the general workflow for a DSC experiment.

Caption: General workflow for a DSC experiment.

Conclusion

The thermal decomposition of this compound is a critical aspect of its chemistry, influencing its application and safety. Current knowledge indicates a decomposition temperature around 690 °C, likely proceeding via the formation of silver(I) fluoride and fluorine gas. However, a significant gap exists in the availability of detailed, quantitative experimental data from techniques such as TGA and DSC. Further research is required to fully characterize the thermal behavior of AgF₂, providing the specific data needed for its confident and safe use in advanced chemical synthesis.

References

A Technical Guide to the Use of Silver(II) Fluoride (AgF₂) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the behavior of silver(II) fluoride (AgF₂) in organic solvents. Due to its high reactivity, traditional solubility is limited, and its application primarily revolves around its use as a potent fluorinating agent. This document outlines its compatibility with various organic media, details experimental protocols for its use, and illustrates key concepts through workflow diagrams.

Introduction: The Challenge of AgF₂ Solubility

This compound (AgF₂) is a powerful oxidizing and fluorinating agent utilized in the synthesis of organofluorine compounds.[1][2] A significant portion of FDA-approved drugs in the last decade contain at least one fluorine atom, highlighting the importance of fluorination methods in pharmaceutical development.[3] However, the high reactivity that makes AgF₂ a valuable reagent also severely limits its solubility in the traditional sense. It is a moisture- and light-sensitive crystalline solid that reacts violently with water and many organic materials.[4][5][6]

Instead of forming stable solutions, AgF₂ often reacts with or decomposes the solvent. Therefore, its "solubility" is more accurately described as its compatibility and reactivity as a suspension in a given organic medium for the purpose of chemical synthesis. The choice of solvent is critical, as it can modulate the reactivity of AgF₂.

Solvent Compatibility and Reactivity

While quantitative solubility data is largely unavailable due to reactivity, several organic solvents have been identified as suitable media for conducting fluorination reactions with AgF₂. These are typically inert or have a specific interaction that stabilizes the reagent.

Recent studies have revealed that acetonitrile (MeCN) is a particularly effective solvent for AgF₂-mediated reactions.[3][7] It functions not merely as a carrier but as a ligand that coordinates with AgF₂, making it a milder oxidant and facilitating radical fluorine (F•) based mechanisms.[3][8] This coordination significantly decreases the reduction potential of AgF₂, enabling controlled and selective fluorinations that were previously challenging.[3] This discovery has broadened the application of AgF₂ to the fluorination of alkanes, alkenes, carboxylic acids, and pharmaceutically relevant heterocyles.[7][8]

For specific applications, particularly where the high intrinsic reactivity of AgF₂ is desired, inert solvents are employed. AgF₂ is reported to be "soluble" in or compatible with:

These solvents do not readily react with AgF₂, allowing it to be used as a suspension for fluorinating organic substrates.

Data Summary: AgF₂ Compatibility in Organic Media

The following table summarizes the known interactions of AgF₂ with various organic solvents. It is crucial to note that "Soluble" in this context often refers to the medium's utility for reactions, not true dissolution.

| Solvent/Solvent Class | Compatibility/Behavior | Application Notes | Reference(s) |

| Acetonitrile (MeCN) | Forms a reactive suspension; acts as a modulating ligand. | The most common and versatile solvent for modern AgF₂ fluorinations. Enables milder, more selective reactions via a radical mechanism. | [3][7][8] |

| Hexane | "Soluble" (used as a suspension). | Inert medium for fluorination reactions. | [1][2][9] |

| Chloroform (CHCl₃) | "Soluble" (used as a suspension). | Inert medium for fluorination reactions. | [1][2][9] |

| Chlorofluorocarbons (CFCs) | "Soluble" (used as a suspension). | Inert medium for fluorination reactions. | [1][2][9] |

| Perfluorocarbons | Inert reaction medium. | Can replace other solvents, simplifying recovery and reuse. | [10] |

| DMF, Pyridine, DMSO | Reactive/Incompatible. | These solvents can react rapidly and exothermically with strong fluorinating agents and should be avoided. | [11] |

| Water | Reacts violently. | Decomposes AgF₂. Must be rigorously excluded from all reactions. | [4][5] |

Experimental Protocols

Handling AgF₂ requires stringent safety precautions due to its high reactivity and toxicity.[6] Reactions should be conducted in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment.

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for experimental methodology.[12][13]

1. Reaction Setup:

-

An oven-dried 1-L round-bottomed flask is equipped with a Teflon-coated magnetic stir bar.

-

Charge the flask with anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol). The water content of the solvent and substrate should be minimal (<15 ppm).[12][13]

-

Fit the flask with a rubber septum, a nitrogen inlet, and a thermocouple. Place the flask in an ambient temperature water bath (22-23 °C).

2. Reagent Addition:

-

Weigh this compound (19.7 g, 135 mmol, 3.00 equiv) into a glass vial. AgF₂ is a black or brown, fine crystalline solid that fumes in moist air and should be weighed quickly and stored in a desiccator.[12]

-

With vigorous stirring (700-900 rpm), add the AgF₂ to the reaction flask in one portion.

3. Reaction Monitoring:

-

Age the reaction mixture at ambient temperature. The internal temperature may rise slightly to 24-25 °C.[13]

-

Monitor the reaction for completion by TLC (e.g., 95:5 hexanes:ethyl acetate). The reaction is typically complete in about 90 minutes.

-

A visible color change from a black suspension (AgF₂) to a yellow mixture (containing AgF) will be observed.[13]

4. Workup and Isolation:

-

Filter the reaction mixture over Celite, wetting the pad with acetonitrile.

-

Concentrate the filtrate on a rotary evaporator.

-

The residue is taken up in a mixture of MTBE (methyl tert-butyl ether) and 1M HCl to remove silver salts.

-

The resulting silver salts are removed by a second filtration.

-

The organic layer is separated, washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography on silica gel to yield the fluorinated product.

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes related to the use of AgF₂.

Caption: General experimental workflow for using AgF₂ in organic synthesis.

Caption: Acetonitrile acts as a ligand, moderating AgF₂ reactivity.

Conclusion

This compound is a highly effective but challenging reagent for the synthesis of fluorinated organic molecules. Traditional concepts of solubility do not apply; instead, the focus must be on solvent compatibility and the modulating role the medium can play. Acetonitrile has emerged as a superior solvent, transforming AgF₂ into a more manageable and selective reagent by forming a reactive complex that favors radical-based fluorination pathways. For successful and safe application, researchers must employ rigorously anhydrous conditions, utilize appropriate inert solvents or acetonitrile, and adhere to strict safety protocols.

References

- 1. This compound, 98+% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Harnessing the Radical Reactivity of this compound for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Silver(II)_fluoride [chemeurope.com]

- 6. fishersci.com [fishersci.com]

- 7. Harnessing the Radical Reactivity of this compound for Organofluorine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 7783-95-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]

- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orgsyn.org [orgsyn.org]

Pioneering Argentic Fluoride: An In-depth Technical Guide to the Early Research and Discovery of Silver(II) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that led to the discovery and initial characterization of Silver(II) fluoride (AgF₂), a compound that defied initial understanding of silver's oxidation states and paved the way for advancements in fluorine chemistry. We will explore the seminal work of early 20th-century chemists, detailing their experimental approaches, the challenges they faced, and the key discoveries that established the existence and properties of this powerful fluorinating agent.

Introduction: A Paradigm Shift in Silver Chemistry

Silver, an element almost invariably found in its +1 oxidation state, presented a significant puzzle to early chemists. The synthesis of a stable compound featuring silver in a +2 oxidation state was a groundbreaking achievement. This guide focuses on the pioneering efforts that led to the unequivocal identification of this compound, a compound that has since become a valuable reagent in organic synthesis and materials science.

The Dawn of Discovery: The Work of Ruff and Giese

The first definitive synthesis and characterization of this compound is credited to German chemists Otto Ruff and M. Giese in 1934.[1][2] Their work, published in "Zeitschrift für anorganische und allgemeine Chemie," detailed the direct fluorination of silver salts, a challenging feat given the extreme reactivity of elemental fluorine.[1][2] Around the same period, parallel investigations were being conducted in the United States by Ebert, Rodowskas, and Frazer, who also suggested a 2:1 fluorine to silver ratio in their product.[2]

Experimental Protocols of the First Synthesis

While the full, detailed experimental account from Ruff and Giese's 1934 publication remains a historical document, this section reconstructs the likely methodologies based on their publication and the state of chemical apparatus in that era. The synthesis involved the direct reaction of elemental fluorine with a silver salt, likely silver(I) chloride (AgCl) or silver(I) fluoride (AgF), at elevated temperatures.

Experimental Workflow:

Figure 1: A logical workflow diagram illustrating the key stages of the early synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: A carefully dried sample of silver(I) chloride was placed into the reaction vessel. Ensuring the absence of moisture was critical to prevent the formation of silver oxides and hydrogen fluoride.

-

Apparatus: The reaction was likely conducted in a tube made of a material resistant to fluorine attack at high temperatures, such as platinum or copper. The apparatus would have been designed to allow for a continuous flow of fluorine gas over the silver salt and for the heating of the reaction zone.

-

Fluorination: A stream of pure, dry elemental fluorine gas was passed over the heated silver(I) chloride. The reaction temperature was likely maintained in the range of 200-300°C.

-

Reaction Monitoring: The progress of the reaction could be visually monitored by the change in color of the solid from white (AgCl) to the characteristic brown-black color of impure this compound. The reaction was considered complete when no further change was observed.

-

Product Isolation: After the reaction, the apparatus was cooled to room temperature under a stream of an inert gas to prevent reaction with atmospheric moisture. The resulting solid product, this compound, was then carefully collected.

-

Characterization: Ruff and Giese would have employed the analytical techniques of their time to determine the composition of their product. This likely involved:

-

Gravimetric Analysis: Precisely weighing the starting silver salt and the final product to determine the mass of fluorine incorporated.

-

Titration: Dissolving the product in a suitable reagent and titrating for silver and fluoride content to establish the empirical formula.

-

Quantitative Data from Early Research

The quantitative data from Ruff and Giese's 1934 paper was crucial in establishing the stoichiometry of this compound. While the original publication is the primary source, the key finding was the consistent determination of a fluorine to silver molar ratio of approximately 2:1.

| Parameter | Reported Value (Ruff and Giese, 1934) | Significance |

| Fluorine to Silver Molar Ratio | ~2:1 | Established the empirical formula as AgF₂. |

| Color of the Product | Brown-black | Indicated the presence of the new compound, with impurities. |

| Reactivity | Highly reactive with water and other substances | Confirmed the powerful oxidizing nature of the compound. |

Early Understanding of this compound's Properties

The initial investigations by Ruff and Giese laid the groundwork for understanding the fundamental properties of this compound.

Logical Relationship of Early Observations:

Key early observations included:

-

Appearance: The product was a dark-colored solid, often described as brown or black, which is now known to be due to impurities. Pure this compound is a white crystalline solid.

-

Reactivity: The compound was found to be extremely reactive, readily reacting with water and other materials. This high reactivity was a strong indicator of its powerful oxidizing and fluorinating capabilities.

-

Thermal Stability: The synthesis at elevated temperatures demonstrated its relative thermal stability compared to other potential higher-valent silver compounds.

Conclusion: A Foundation for Modern Fluorine Chemistry

The early research and discovery of this compound by Otto Ruff, M. Giese, and their contemporaries marked a significant milestone in inorganic chemistry. Their meticulous and courageous work, conducted with the challenging reagent elemental fluorine, not only introduced a rare example of a silver(II) compound but also provided a powerful new tool for chemical synthesis. The foundational knowledge of its preparation and properties has enabled its use as a versatile fluorinating agent in the development of new pharmaceuticals, agrochemicals, and advanced materials. This historical perspective serves as a testament to the pioneering spirit of early chemists and provides a valuable context for contemporary researchers working in the ever-expanding field of fluorine chemistry.

References

Unveiling the Electronic Landscape of Silver(II) Fluoride: A Theoretical Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

Silver(II) fluoride (AgF₂), a compound with a deceptively simple formula, has garnered significant attention in the scientific community due to its unique electronic and magnetic properties. Its structural and electronic analogies to the parent compounds of cuprate high-temperature superconductors make it a compelling subject for theoretical investigation. This in-depth technical guide explores the core of AgF₂'s electronic structure through the lens of theoretical calculations, providing a comprehensive overview of the methodologies employed and the key findings that illuminate its potential.

AgF₂ is recognized as a layered, correlated charge-transfer insulator, a characteristic it shares with insulating cuprates.[1] This property, coupled with its powerful oxidizing capabilities, positions AgF₂ as a material of interest for emerging electronic and magnetic applications.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure, magnetic interactions, and the nature of chemical bonding in this intriguing material.

Theoretical Framework: Probing the Quantum Mechanical Behavior

The theoretical investigation of AgF₂'s electronic structure predominantly relies on ab initio quantum mechanical calculations. These first-principles methods, particularly DFT, allow for the prediction of material properties by solving the fundamental equations of quantum mechanics.

A common computational workflow for determining the electronic structure of crystalline solids like AgF₂ is depicted below. This process typically starts with defining the crystal structure, followed by a self-consistent field (SCF) calculation to determine the ground-state electron density. From this, various electronic properties such as the band structure and density of states can be derived.

Key Quantitative Insights from Theoretical Models

Theoretical studies have yielded crucial quantitative data that characterize the electronic and magnetic nature of AgF₂. These findings, often compared across different computational approaches, provide a detailed picture of the material's properties.

| Property | Calculated Value | Computational Method | Reference |

| Band Gap | ~1.2 eV | DFT+U | [2] |

| ~2.3 eV | DFT | [3] | |

| ~3.4 eV (Charge-transfer gap) | Experimental (RIXS) with theoretical assignment | [4] | |

| Magnetic Moment on Ag²⁺ | 0.6 µB | DFT | [2] |

| 0.64 µB | DFT | [2] | |

| Work Function (010) surface | 7.76 eV | First-principles computation | [1] |

| Superexchange Coupling Constant (J) | Exceeds -100 meV (in absolute value) | Theoretical prediction | [1] |

Experimental Protocols in a Theoretical Context

While direct "experimental" protocols are not applicable to theoretical calculations, a detailed description of the computational methodologies is paramount for reproducibility and comparison. The following outlines the typical parameters and methods cited in the theoretical investigation of AgF₂.

Density Functional Theory (DFT) and DFT+U Calculations:

-

Software Packages: The Vienna Ab initio Simulation Package (VASP) is a commonly used code for periodic DFT calculations of solid-state systems.[5][6]

-

Functionals: Calculations often employ the Generalized Gradient Approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional adapted for solids (PBEsol).[6] To better account for the strong correlation effects of the d-electrons in Ag²⁺, the DFT+U method is frequently utilized.[2] This approach introduces a Hubbard U term to correct for the self-interaction error inherent in standard DFT approximations.

-

Hubbard Parameters (U and J): For AgF₂, typical values used are a Coulomb interaction parameter (U) of 5.0 eV and an exchange interaction parameter (J) of 0.65 eV or 1.0 eV applied to the silver atoms.[2][5]

-

Plane-Wave Basis Set and Cutoff Energy: The electronic wavefunctions are typically expanded in a plane-wave basis set with a specified kinetic energy cutoff, for instance, 520 eV.[5]

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of this grid is crucial for achieving convergence of the total energy.

-

Convergence Criteria: Self-consistent field calculations are iterated until the total energy difference between cycles is below a stringent threshold, such as 10⁻⁷ eV.[5]

The relationship between different levels of theory in computational studies of strongly correlated materials like AgF₂ can be visualized as a hierarchy of approximations, each building upon the previous one to provide a more accurate description of the electronic structure.

Electronic Structure and its Implications

The electronic structure of AgF₂ is characterized by a significant hybridization between the Ag 4d and F 2p orbitals.[7] Density of states (DOS) calculations reveal that the valence band is dominated by F 2p states with a substantial contribution from Ag 4d states, while the conduction band is primarily of Ag 4d character. This electronic configuration is a hallmark of a charge-transfer insulator, where the energy required to transfer an electron from a ligand (F⁻) to the metal (Ag²⁺) is less than the energy required for d-d transitions on the metal ion itself.

The strong superexchange coupling between Ag²⁺ centers, mediated by the fluoride ligands, is another critical feature highlighted by theoretical studies.[1] This antiferromagnetic interaction is a direct consequence of the electronic structure and is responsible for the magnetic ordering observed in AgF₂ and related compounds. The magnitude of this coupling is predicted to be substantial, approaching values seen in record-holding oxocuprate systems.[1]

References

Spectroscopic Analysis of Silver(II) Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver(II) fluoride (AgF₂), a rare example of a stable Ag(II) compound, is a powerful oxidizing and fluorinating agent with growing interest in synthetic chemistry and materials science. The d⁹ electronic configuration of the Ag(II) ion gives rise to unique electronic and magnetic properties, making spectroscopic analysis a critical tool for understanding its structure, bonding, and reactivity. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize AgF₂, including data summaries, detailed experimental protocols, and workflow visualizations.

Electronic Spectroscopy: Probing d-d and Charge-Transfer Transitions

The electronic structure of AgF₂ is characterized by both localized d-d transitions on the silver ion and charge-transfer (CT) excitations between the fluoride ligands and the silver center. These transitions are analogous to those observed in cuprate materials, making AgF₂ a subject of interest for studies in high-temperature superconductivity and exotic magnetism.[1][2][3] Resonant Inelastic X-ray Scattering (RIXS) and ellipsometry are powerful techniques to probe these electronic features.

Quantitative Data: Electronic Transitions

The primary electronic transitions in solid AgF₂ have been identified using advanced spectroscopic techniques. The energies for these excitations are summarized in the table below.

| Spectroscopic Technique | Transition Type | Energy (eV) | Reference |

| RIXS | d-d | ~2 | [2] |

| RIXS | Charge-Transfer (F 2p → Ag 4d) | 4 - 8 | [2] |

Note: This data is derived from Resonant Inelastic X-ray Scattering (RIXS), which provides detailed information about electronic excitations.

Experimental Protocol: Spectroscopic Ellipsometry

Spectroscopic ellipsometry can be used to determine the optical constants of AgF₂ thin films, which are related to the electronic transitions.

Objective: To measure the change in polarization of light upon reflection from an AgF₂ thin film to determine its optical properties.

Materials and Equipment:

-

Spectroscopic ellipsometer

-

High-vacuum deposition chamber for thin film preparation

-

Inert atmosphere glovebox for sample handling

-

Suitable substrate (e.g., silicon wafer)

-

AgF₂ source material

Procedure:

-

Sample Preparation: Deposit a thin film of AgF₂ onto a silicon substrate in a high-vacuum chamber. The thickness should be carefully controlled, typically in the range of 10-100 nm.

-

Inert Transfer: Transfer the coated substrate to the ellipsometer stage under an inert atmosphere (e.g., using a vacuum transfer vessel) to prevent reaction with atmospheric moisture.

-

Data Acquisition:

-

Mount the sample on the measurement stage.

-

Set the angle of incidence (typically 60-75°).

-

Acquire ellipsometric data (Ψ and Δ) over the desired spectral range (e.g., 1.5-6.5 eV).

-

-

Data Analysis:

-

Develop an optical model for the sample, consisting of the substrate (Si), a native oxide layer (SiO₂), and the AgF₂ film.

-

The optical constants of AgF₂ can be modeled using a combination of oscillators (e.g., Lorentz or Tauc-Lorentz) to represent the d-d and charge-transfer absorptions.

-

Fit the model to the experimental Ψ and Δ data to determine the thickness and the complex refractive index (n and k) of the AgF₂ film. The absorption features in the spectrum of the extinction coefficient (k) correspond to the electronic transition energies.

-

Ellipsometry Experimental Workflow

X-ray Photoelectron Spectroscopy (XPS): Core Level Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of a material. For AgF₂, it is crucial for confirming the Ag(II) oxidation state. A notable characteristic of silver compounds is the anomalous negative binding energy shift with increasing oxidation state in some cases.

Quantitative Data: Core Level Binding Energies

The binding energies of the core electrons are indicative of the chemical environment. For AgF₂, the Ag 3d binding energy shows a shift relative to metallic silver.

| Core Level | Binding Energy (eV) | Notes | Reference |

| Ag 3d₅/₂ | ~367.6 | A shift of -0.7 eV relative to metallic Ag (368.3 eV).[4] | [4] |

| F 1s | ~684-685 | Typical range for metal fluorides. | [5] |

Note: The Ag 3d binding energy for AgF₂ is lower than that of metallic silver, an unusual trend that is attributed to initial-state factors of ionic charge and lattice potential.[4][6]

Experimental Protocol: XPS Analysis of AgF₂

Due to the high reactivity and hygroscopic nature of AgF₂, special handling procedures are required for XPS analysis.

Objective: To obtain high-resolution core level spectra of Ag 3d and F 1s to determine binding energies and confirm the oxidation state.

Materials and Equipment:

-

XPS instrument with a monochromatic Al Kα X-ray source.

-

Inert atmosphere glovebox directly connected to the XPS sample introduction chamber, or a vacuum transfer vessel.

-

Sample holder.

-

Spatula and mortar/pestle (if powder needs to be pressed).

Procedure:

-

Sample Preparation (in Glovebox):

-

Mount the AgF₂ powder onto a sample holder. This can be done by pressing the powder into an indium foil or onto double-sided carbon tape.

-

Ensure the sample is flat and makes good electrical contact with the holder.

-

-

Sample Transfer:

-

Transfer the sample holder from the glovebox to the XPS analysis chamber using a vacuum-sealed transfer vessel to avoid any exposure to air and moisture.

-

-

Data Acquisition:

-

Pump down the analysis chamber to ultra-high vacuum (UHV, <10⁻⁸ mbar).

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Ag 3d and F 1s regions. A low-energy electron flood gun may be necessary to compensate for any surface charging.

-

-

Data Analysis:

-

Reference the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

-

Fit the high-resolution spectra using appropriate peak shapes (e.g., Gaussian-Lorentzian) to determine the precise binding energies of the Ag 3d and F 1s peaks.

-

The spin-orbit splitting and the binding energy of the Ag 3d peak are used to confirm the Ag(II) state.

-

XPS Experimental Workflow

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its structure and bonding. For AgF₂, IR and Raman spectroscopy can identify the characteristic Ag-F stretching and bending modes.

Quantitative Data: Vibrational Frequencies

While detailed experimental spectra for pure AgF₂ are scarce in the literature, data from structurally related fluoroargentates(II) can provide valuable reference points for the vibrational modes of the [AgF₄]²⁻ unit.

| Compound | Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| AgI₂AgIIF₄ | Raman | 422 | Symmetric vibrations of [AgF₄]²⁻ subunits | [7] |

| AgI₂AgIIF₄ | Raman | 488 | (Shoulder) | [7] |

| β-K₂AgF₄ | Raman | 423 | Symmetric vibrations of [AgF₄]²⁻ subunits | [7] |

| β-K₂AgF₄ | Raman | 489 | (Shoulder) | [7] |

Experimental Protocol: Raman Spectroscopy

Raman spectroscopy is well-suited for analyzing solid samples. However, care must be taken as laser illumination can sometimes induce sample decomposition.

Objective: To obtain the vibrational spectrum of AgF₂ to identify Ag-F stretching and bending modes.

Materials and Equipment:

-

Raman spectrometer with a microscope.

-

Laser source (e.g., 532 nm or 785 nm).

-

Inert atmosphere sample holder or a sealed quartz capillary.

-

AgF₂ sample.

-

Glovebox for sample preparation.

Procedure:

-

Sample Preparation (in Glovebox):

-

Load a small amount of AgF₂ powder into a quartz capillary and seal it.

-

Alternatively, press the powder into a pellet and mount it in an airtight sample holder with a quartz window.

-

-

Data Acquisition:

-

Place the sample under the microscope objective of the spectrometer.

-

Focus the laser onto the sample surface.

-

To minimize the risk of sample decomposition, start with a low laser power and a short acquisition time.

-

Acquire the Raman spectrum over the desired range (e.g., 100-1000 cm⁻¹).

-

-

Data Analysis:

-

Identify and label the peaks corresponding to the vibrational modes of AgF₂.

-

Compare the observed frequencies with theoretical calculations or data from related compounds to assign the peaks to specific Ag-F stretching and bending vibrations.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. Since Ag(II) has a d⁹ electronic configuration with one unpaired electron, it is EPR active. EPR spectroscopy provides detailed information about the electronic environment of the silver ion.

Theoretical Principles and Expected Data

For a polycrystalline (powder) sample of AgF₂, an anisotropic EPR spectrum is expected due to the interaction of the unpaired electron with the external magnetic field being dependent on the orientation of the molecule. The key parameters to be determined are:

-

g-tensor: This tensor characterizes the interaction between the electron spin and the magnetic field. For a system with rhombic symmetry, three principal values (gₓ, gᵧ, g₂) are determined. For an axial system, gₓ = gᵧ = g⊥ and g₂ = g∥. The deviation of these values from the free electron g-value (gₑ ≈ 2.0023) provides insight into the spin-orbit coupling in the molecule.

-

Hyperfine Coupling Tensor (A): This describes the interaction between the electron spin and the nuclear spins of neighboring atoms. In AgF₂, hyperfine coupling to the ¹⁹F nuclei (I = 1/2, 100% abundance) is expected, which would lead to a splitting of the EPR signal. The two naturally occurring silver isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, both have a nuclear spin of I = 1/2 and would also contribute to hyperfine splitting.

Experimental Protocol: EPR Spectroscopy